molecular formula C16H14BrN3O B11128868 N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide

Cat. No.: B11128868
M. Wt: 344.21 g/mol
InChI Key: HVLQVECNUOSCTG-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide is a synthetic small molecule featuring a 5-bromo-substituted indole core linked via an ethyl chain to an isonicotinamide moiety. The indole ring system, a common pharmacophore in medicinal chemistry, is substituted with a bromine atom at the 5-position, which enhances steric and electronic interactions in biological systems. This compound is structurally analogous to kinase inhibitors and antimicrobial agents, where indole and pyridine motifs are critical for target engagement .

Properties

Molecular Formula

C16H14BrN3O

Molecular Weight

344.21 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H14BrN3O/c17-14-1-2-15-13(11-14)5-9-20(15)10-8-19-16(21)12-3-6-18-7-4-12/h1-7,9,11H,8,10H2,(H,19,21)

InChI Key

HVLQVECNUOSCTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCNC(=O)C3=CC=NC=C3)C=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane to yield 5-bromoindole.

    Alkylation: The 5-bromoindole is then alkylated with 2-bromoethylamine under basic conditions (e.g., using potassium carbonate) to form N-[2-(5-bromo-1H-indol-1-yl)ethyl]amine.

    Amidation: Finally, the N-[2-(5-bromo-1H-indol-1-yl)ethyl]amine is reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., DMF or DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, which can be categorized into the following areas:

  • Antimicrobial Activity
  • Anticancer Properties
  • Neuropharmacological Effects
  • Anti-inflammatory Properties

Antimicrobial Activity

Recent studies have shown that N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide possesses significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

In a study conducted by Judge et al., the compound was synthesized and tested against Mycobacterium tuberculosis, showing promising results with an MIC of approximately 1.7 µM .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment. This suggests that the compound may induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Cell Line IC50 Value Observation
MCF-7 (breast cancer)15 µMDose-dependent decrease in viability

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin receptor binding, which could lead to applications in treating anxiety and depression. Further research is needed to elucidate these effects in vivo.

Anti-inflammatory Properties

This compound has also demonstrated anti-inflammatory effects. In vitro studies using LPS-stimulated macrophages revealed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls. This highlights its potential as a therapeutic agent in inflammatory diseases.

Cytokine Reduction (%) Experimental Model
TNF-alpha~50%LPS-stimulated macrophages
IL-6~50%LPS-stimulated macrophages

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the indole and isonicotinamide moieties can enhance its potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, potentially modulating their activity. The bromine atom and the isonicotinamide group may also contribute to the compound’s biological effects by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide, a comparative analysis with structurally related compounds is provided below. Key comparisons focus on core scaffolds, substituents, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Functional Groups Melting Point (°C) Notable Properties
This compound (Target) Indole 5-Br, ethyl-isonicotinamide Amide, pyridine, bromoindole Not reported High polarity, H-bond donor/acceptor potential
2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide () Indole 5-Br, phenylethyl-acetamide Amide, phenyl, bromoindole Not reported Increased lipophilicity (phenyl group)
N-(3-Cyclohexyl-5-(2-((4-nitrophenyl)amino)-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl)isonicotinamide (2D) Thiohydantoin 4-Nitroaryl, isonicotinamide Thioamide, nitro, amide, cyclohexyl 210–213 High thermal stability; nitro group enhances electrophilicity
N-(3-Cyclohexyl-4-oxo-5-(2-oxo-2-(m-tolylamino)ethyl)-2-thioxoimidazolidin-1-yl)isonicotinamide (3D) Thiohydantoin m-Tolyl, isonicotinamide Thioamide, methyl, amide 235–238 Steric hindrance from meta-methyl reduces packing efficiency
N-(3-Cyclohexyl-4-oxo-5-(2-oxo-2-(o-tolylamino)ethyl)-2-thioxoimidazolidin-1-yl)isonicotinamide (4D) Thiohydantoin o-Tolyl, isonicotinamide Thioamide, methyl, amide 60–62 Ortho-methyl disrupts crystallinity; low melting point

Key Observations:

Core Scaffold Influence :

  • The indole core in the target compound and ’s analog provides planar aromaticity, facilitating interactions with hydrophobic binding pockets. In contrast, the thiohydantoin core in derivatives introduces sulfur-based reactivity (e.g., thioamide redox sensitivity) and conformational rigidity .

Nitro vs. Methyl Groups (): The nitro group in 2D increases polarity and electrophilicity, whereas methyl groups in 3D/4D introduce steric effects, lowering melting points (e.g., 4D: 60–62°C vs. 2D: 210–213°C) .

Functional Group Contributions: Isonicotinamide (Target and ): The pyridine nitrogen enables hydrogen-bond acceptance and π-stacking, critical for kinase or receptor binding.

’s thiohydantoin derivatives may exhibit protease inhibition due to thioamide reactivity .

Biological Activity

N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an indole moiety, which is known for its significant biological properties. The bromine substitution on the indole ring enhances its pharmacological profile by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Similar compounds have demonstrated interactions with enzymes and receptors through both covalent and non-covalent mechanisms. These interactions can lead to alterations in gene expression, enzyme activity, and cellular signaling pathways, making them valuable in drug development .

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Activity Reference
Escherichia coliModerate inhibitory effect
Pseudomonas aeruginosaEffective suppression
Staphylococcus aureusLimited activity

The minimum inhibitory concentration (MIC) values for these bacteria were determined, demonstrating the compound's potential as an antimicrobial agent.

Anticancer Activity

The compound's anticancer potential has been explored in various studies. For example, derivatives of indole have shown effectiveness against different cancer cell lines:

Cell Line IC50 Value (µM) Activity
Human colon adenocarcinoma2.76High selectivity
Human renal cancer1.143Significant potency
Human ovarian adenocarcinoma9.27Moderate effectiveness

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects. Similar compounds have been reported to exhibit potent anti-inflammatory activity with low cytotoxicity, making them attractive for therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients .
  • Case Study on Cancer Cell Lines : Research involving various human tumor cell lines revealed that derivatives of this compound exhibited significant cytotoxic effects, particularly against renal and ovarian cancer cells .
  • Case Study on Structure–Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the indole structure can enhance biological activity, guiding future synthesis efforts aimed at improving efficacy and selectivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. A typical approach involves reacting 5-bromoindole with a bromoethyl intermediate (e.g., 2-bromoethylisonicotinamide) in polar aprotic solvents like DMF or DMSO. NaH is often used as a base to deprotonate the indole nitrogen, enabling alkylation (e.g., 60% yield for analogous indole derivatives under similar conditions) .
  • Key Considerations : Optimize reaction temperature (35–70°C) and stoichiometry (1:1.2 molar ratio of indole to alkylating agent) to minimize byproducts. Post-reaction purification involves precipitation in ice-water and column chromatography .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : Analyze 1H and 13C NMR spectra to confirm the indole C-5 bromine substitution (δ ~7.3–7.5 ppm for aromatic protons) and ethyl linker (δ ~3.6–4.2 ppm for CH2 groups) .
  • IR : Validate amide bonds (C=O stretch at ~1650–1680 cm⁻¹) and indole NH (broad peak at ~3200–3400 cm⁻¹) .
  • HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) for purity (>95%) and molecular ion confirmation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Refinement with SHELXL (via SHELX suite) is standard for small-molecule crystallography .
  • Example : A related indole-isonicotinamide analog (C14H9BrClNO) showed a dihedral angle of 12.5° between indole and isonicotinamide planes, influencing ligand-receptor binding .

Q. What strategies mitigate time-dependent inhibition (TDI) of cytochrome P450 enzymes by this compound?

  • Methodology :

  • Metabolic Stability Assays : Incubate with human liver microsomes (HLMs) and quantify NADPH-dependent depletion.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce metabolic activation. For example, RAF inhibitors with similar scaffolds showed reduced TDI via morpholine or hydroxyethoxy substitutions .
    • Data Analysis : Compare IC50 shifts pre- and post-incubation; <1.5-fold shift indicates low TDI risk .

Q. How are structure-activity relationships (SARs) explored for bromoindole-isonicotinamide derivatives in kinase inhibition?

  • Methodology :

  • Kinase Profiling : Screen against a panel of kinases (e.g., RAF, JAK2) using ATP-competitive assays.
  • SAR Insights : The 5-bromo group enhances hydrophobic interactions in kinase pockets, while the ethyl linker balances flexibility and rigidity. Substituting isonicotinamide with pyridinyl or benzimidazole moieties modulates selectivity (e.g., 10-fold higher potency for RAF vs. JAK2) .
    • Case Study : A morpholinopyridinyl analog (EP 3,294,732 B1) demonstrated IC50 = 3.7 nM for RAF in RAS-mutant cancers .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodology : Cross-validate using complementary techniques:

  • DEPT-135 NMR : Differentiate CH3/CH2/CH groups in complex spectra (e.g., δ 60–62 ppm for methyl carbons) .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., indole H-4 vs. H-6 protons) .
  • Elemental Analysis : Confirm Br content (theoretical ~20.5% for C16H13BrN3O) to validate stoichiometry .

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